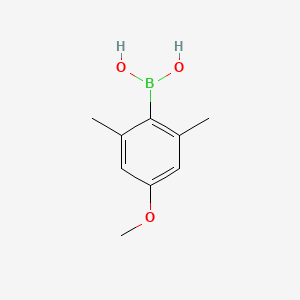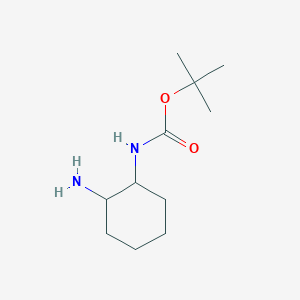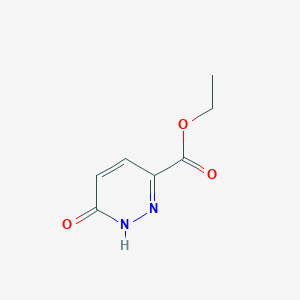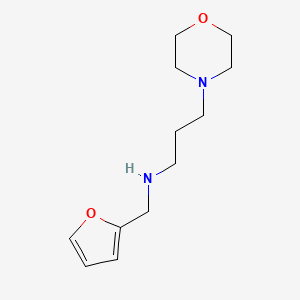
4-Methoxy-2,6-dimethylphenylboronic acid
概要
説明
4-Methoxy-2,6-dimethylphenylboronic acid is a chemical compound used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . It is also used in the preparation of protein kinase inhibitors and G Protein-Coupled Receptor .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2,6-dimethylphenylboronic acid is C9H13BO3 . The structure includes a phenyl ring substituted with methoxy and methyl groups, and a boronic acid group .Chemical Reactions Analysis
4-Methoxy-2,6-dimethylphenylboronic acid is used as a reagent in various chemical reactions. It is particularly used in palladium-catalyzed Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
4-Methoxy-2,6-dimethylphenylboronic acid is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .科学的研究の応用
Comprehensive Analysis of 4-Methoxy-2,6-dimethylphenylboronic Acid Applications
Suzuki-Miyaura Cross-Coupling Reactions: This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, which is a pivotal step in the synthesis of various organic compounds .
Pd-Catalyzed Homocouplings: It serves as a reagent in palladium-catalyzed homocoupling reactions, which are useful for creating symmetrical biaryls, compounds that are often found in pharmaceuticals and organic materials .
Rhodium(I)-Catalyzed 1,4-Addition Reactions: The compound is used in rhodium(I)-catalyzed 1,4-addition reactions, a type of conjugate addition that is significant in forming C-C bonds in complex organic molecules .
Synthesis of N-Heterocyclic Carbene Ligands: It is involved in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which act as precursors for N-heterocyclic carbene ligands. These ligands are important in catalysis due to their strong σ-donating and π-accepting abilities .
Preparation of Protein Kinase Inhibitors: Protein kinase inhibitors are crucial in the treatment of diseases like cancer. This compound is used in the preparation of these inhibitors, highlighting its importance in medicinal chemistry .
G Protein-Coupled Receptor (GPCR) Modulation: GPCRs are a large family of cell surface receptors that play a key role in many physiological processes. This compound is used in research related to the modulation of GPCRs, which has implications for drug discovery .
Safety and Hazards
特性
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSBXMFWPYHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395428 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,6-dimethylphenylboronic acid | |
CAS RN |
361543-99-9 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Dimethyl-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)



![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)
